molecular formula C8H8O5 B2829195 2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid CAS No. 66313-25-5

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid

Cat. No.: B2829195
CAS No.: 66313-25-5
M. Wt: 184.147
InChI Key: UDHFTKZSJIQTFR-UHFFFAOYSA-N
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Description

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid is an organic compound characterized by the presence of a pyran ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid typically involves the reaction of 6-methyl-4-oxo-4H-pyran-3-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyran ring attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxo-4H-pyran-3-yl propionate
  • 4-hydroxy-6-methyl-2H-pyran-2-one
  • 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Uniqueness

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(6-methyl-4-oxopyran-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-5-2-6(9)7(3-12-5)13-4-8(10)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHFTKZSJIQTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CO1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(4-oxo-6-methyl-4H-pyran-3-yloxy)acetate (8.3 g) in 1 N sodium hydroxide (40 ml) was stirred at room temperature for 30 minutes. To the mixture was added further 1 N sodium hydroxide (6 ml) and the resultant mixture was stirred for 30 minutes. To the reaction mixture was added dropwise conc. hydrochloric acid (4 ml) under ice-cooling, and resulting crystals were collected by filtration, washed with water, and dried to give crystals (6.8 g) of 2-(4-oxo-6-methyl-4H-pyran-3-yloxy)acetic acid.
Name
ethyl 2-(4-oxo-6-methyl-4H-pyran-3-yloxy)acetate
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

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